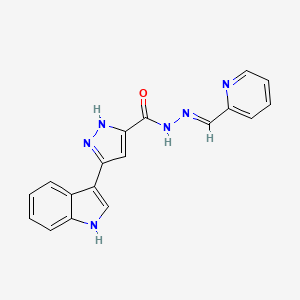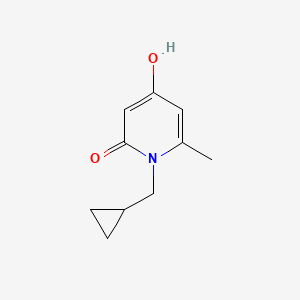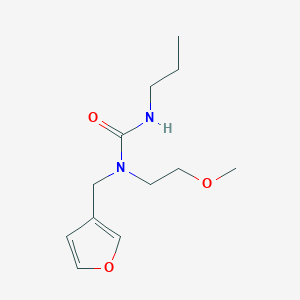
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea, also known as PNU-74654, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects on various biological processes, making it a valuable tool for researchers in the field of drug development.
作用機序
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea works by inhibiting the activity of a protein called p38 MAPK, which is involved in various biological processes such as inflammation, cell proliferation, and apoptosis. By inhibiting the activity of p38 MAPK, 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea can modulate various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the main advantages of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea is its specificity for p38 MAPK, which makes it a valuable tool for studying the role of this protein in various biological processes. Additionally, 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective tool for in vitro and in vivo studies. However, one limitation of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea is its relatively high cost, which may limit its use in some research settings.
将来の方向性
There are several potential future directions for research on 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea. One area of interest is its potential use in combination therapy with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanisms of action of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea and its potential therapeutic applications in other diseases. Finally, the development of more cost-effective synthesis methods for 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea could increase its accessibility and use in research settings.
合成法
The synthesis of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea involves a multi-step process that includes the reaction of furfural with ethyl acetoacetate, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the resulting compound with 2-methoxyethylamine and propyl isocyanate. The synthesis method has been optimized to produce high yields of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea with minimal impurities.
科学的研究の応用
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and Crohn's disease. Additionally, 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea has been shown to have antitumor effects, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-3-5-13-12(15)14(6-8-16-2)9-11-4-7-17-10-11/h4,7,10H,3,5-6,8-9H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYTYTMKFSDSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N(CCOC)CC1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




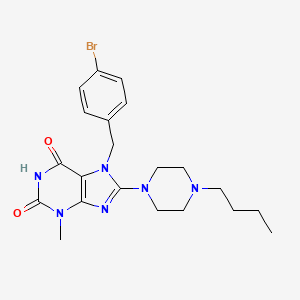
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2660760.png)
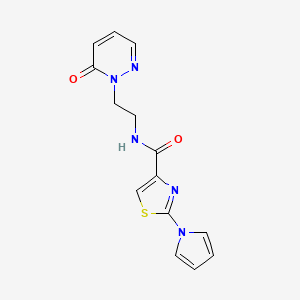

![[3-(Dimethylamino)phenyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2660765.png)
![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide](/img/structure/B2660768.png)
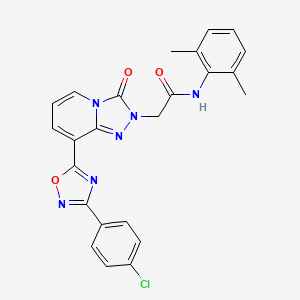
![N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2660770.png)
![4-{[(4-Methoxybenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2660771.png)
